3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

Tyrosinase inhibition Copper chelation Melanogenesis

3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 82647-26-5, molecular formula C₁₂H₁₇NO₄, MW 239.27 g/mol) is a synthetic Mannich base derived from the kojic acid scaffold. It features a 4H-pyran-4-one core bearing a hydroxymethyl group at position 6, a free hydroxyl at position 3, and a piperidin-1-ylmethyl substituent at position 2.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 82647-26-5
Cat. No. B6421999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
CAS82647-26-5
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O
InChIInChI=1S/C12H17NO4/c14-8-9-6-10(15)12(16)11(17-9)7-13-4-2-1-3-5-13/h6,14,16H,1-5,7-8H2
InChIKeyVRGCYEBOWZEYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 82647-26-5): Core Identity and Procurement-Relevant Classification


3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 82647-26-5, molecular formula C₁₂H₁₇NO₄, MW 239.27 g/mol) is a synthetic Mannich base derived from the kojic acid scaffold [1]. It features a 4H-pyran-4-one core bearing a hydroxymethyl group at position 6, a free hydroxyl at position 3, and a piperidin-1-ylmethyl substituent at position 2 [2]. This compound belongs to the broader class of 2-substituted-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one derivatives, a series extensively investigated for tyrosinase inhibition and antimelanogenic activity [3]. The presence of both the 3-hydroxy-4-pyrone metal-chelating pharmacophore and the basic piperidine side chain distinguishes it from unsubstituted kojic acid (KA, CAS 501-30-4) and from 6-methyl (allomaltol-derived) or 6-chloromethyl analogs within the same chemical series [4].

Why Kojic Acid Derivatives Cannot Be Interchanged: Structural Determinants Governing 82647-26-5 Differentiation


Within the kojic acid derivative family, substitution position, amine moiety identity, and the nature of the 6-position substituent combinatorially determine biological profile, rendering class-level interchange infeasible without quantitative verification. The 3-hydroxy-4-pyrone motif is essential for copper chelation at the tyrosinase active site [1]; relocation of this hydroxyl group to position 5 (as in 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, CAS 173788-09-5) disrupts the canonical bidentate metal-binding geometry. The 6-hydroxymethyl group specifically enables a secondary copper complex that explains higher tyrosinase inhibitory activities compared to 6-methyl or 6-chloromethyl congeners, as demonstrated by docking studies [2]. Furthermore, substituting piperidine with morpholine (CAS 1429-25-0) alters hydrogen-bonding capacity and basicity, while replacement with benzylpiperazine introduces additional π-stacking potential and steric bulk that shifts both potency and selectivity profiles [3]. For applications requiring balanced lipophilicity—where kojic acid itself suffers from poor dermal penetration (ALogP ≈ -0.16) [4]—the piperidine moiety of 82647-26-5 provides a calculated LogP of 0.8236 , a magnitude of difference that cannot be approximated by simple amine substitution. These structural determinants mean that procurement of a 'close analog' in lieu of 82647-26-5 risks qualitatively different metal-chelation efficiency, enzyme inhibition kinetics, and cellular penetration, underscoring the need for compound-specific evidence when selecting among kojic acid derivatives.

Quantitative Differentiation Evidence for 3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 82647-26-5) vs. Closest Analogs


6-Hydroxymethyl-Enabled Secondary Copper Chelation Differentiates 82647-26-5 from 6-Methyl (Allomaltol-Derived) Analogs in Tyrosinase Binding

In the comprehensive structure-activity study by Karakaya et al. (2019), molecular docking analysis revealed that the 6-hydroxymethyl group of kojic acid-derived Mannich bases provides a secondary copper-ion coordination within the mushroom tyrosinase active site, supplementing the primary chelation by the 3-hydroxy-4-pyrone motif [1]. This interaction was specifically demonstrated for compounds possessing the 6-hydroxymethyl substituent (compounds 1, 3, and 4 in that series) and was correlated with elevated inhibitory activity in the mushroom tyrosinase assay using L-DOPA substrate. In contrast, 6-methyl analogs derived from allomaltol lack this supplementary copper coordination capacity, as the methyl group cannot participate in metal complex formation [2]. For compound 82647-26-5, which retains the 6-hydroxymethyl group, this mechanistic feature is structurally conserved, providing a binding-mode advantage over the directly analogous 6-methyl counterpart, 3-hydroxy-6-methyl-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (MW 223.27, ChemBase ID 225108).

Tyrosinase inhibition Copper chelation Melanogenesis Molecular docking

Calculated LogP Advantage of 82647-26-5 Over Parent Kojic Acid Supports Enhanced Dermal and Cellular Penetration

Parent kojic acid (KA, CAS 501-30-4) suffers from low lipophilicity (ALogP ≈ -0.16) [1], a property cited as limiting its cosmetic utility due to poor dermal penetration and chemical instability [2]. The Mannich base modification introducing a piperidin-1-ylmethyl group at position 2 of 82647-26-5 substantially increases lipophilicity. Vendor-sourced calculated LogP for 82647-26-5 is reported as 0.8236 , representing a ΔLogP of approximately +0.98 compared to kojic acid. This nearly one log unit increase in calculated partition coefficient is consistent with the established principle that Mannich base derivatization of kojic acid enhances hydrophobic character to improve membrane permeability [3]. For comparison, the 6-methyl piperidine analog has a lower molecular weight (223.27 vs. 239.27) and lacks the hydrophilic hydroxymethyl group, resulting in a different lipophilicity-hydrophilicity balance that may favor passive diffusion but at the expense of the copper-chelating advantage described in Evidence Item 1.

Lipophilicity LogP Dermal penetration Drug-likeness

Piperidine vs. Morpholine at Position 2: Differential Basicity and Hydrogen-Bonding Capacity Impacts Biological Target Engagement

The closest commercially available structural analog to 82647-26-5 with a different cyclic amine at position 2 is 3-hydroxy-6-(hydroxymethyl)-2-(4-morpholinylmethyl)-4H-pyran-4-one (CAS 1429-25-0) . Piperidine (pKa of conjugate acid ≈ 11.2) and morpholine (pKa of conjugate acid ≈ 8.4) differ by approximately 2.8 pKa units [1], meaning that at physiological pH, the piperidine nitrogen of 82647-26-5 is predominantly protonated (>99%), whereas the morpholine nitrogen is only partially protonated (~50%). This difference in ionization state fundamentally alters hydrogen-bond donor capacity, electrostatic interactions with target residues, and solubility profiles [2]. In the context of tyrosinase inhibition, the piperidine moiety enables distinct electrostatic and steric interactions within the enzyme binding pocket that morpholine cannot replicate due to its ether oxygen and lower basicity. A related observation was noted in the Karakaya et al. (2025) study, where structural modifications of piperidine side chains in kojic acid derivatives produced differential antityrosinase and antimelanogenic effects [3].

Amine basicity pKa Hydrogen bonding SAR Piperidine vs. morpholine

Defined GHS Hazard Classification and Physicochemical Specifications Enable Direct Procurement for Laboratory Use

82647-26-5 is commercially available with documented purity (98%) and a defined GHS hazard profile (H302-H315-H319-H335: harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation; P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) . Physicochemical properties include density of 1.3±0.1 g/cm³, boiling point of 447.8±45.0°C at 760 mmHg, and vapor pressure of 0.0±2.5 mmHg at 25°C . The compound is registered in the EPA DSSTox database (DTXSID10352163) supporting predictive toxicology assessment [1]. In contrast, several close analogs—such as 3-hydroxy-6-(hydroxymethyl)-2-[(4-hydroxypiperidin-1-yl)methyl]-4H-pyran-4-one (InterBioScreen STOCK1N-76610)—lack equivalent publicly available GHS classification data and defined purity specifications from multiple independent vendors. The availability of spectral reference data (²H NMR, ¹³C NMR, FTIR, and UV-Vis) in the Wiley KnowItAll spectral libraries [2] further enables identity verification and purity assessment, which is not uniformly available for all in-class analogs.

GHS classification Safety data Physicochemical properties Commercial availability Quality specifications

Anticonvulsant Scaffold Validation: Piperidine-Substituted 6-Hydroxymethyl-4H-pyran-4-ones Demonstrate In Vivo MES Protection Without Neurotoxicity

The 3-hydroxy-6-hydroxymethyl-2-substituted-4H-pyran-4-one scaffold has been validated in the maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure models within the NIH Antiepileptic Drug Development (ADD) program framework [1]. In the Aytemir et al. (2010) study, structurally related compounds featuring the 6-hydroxymethyl-4H-pyran-4-one core with piperidine-derived substituents at position 2 demonstrated anticonvulsant protection: 2-[(4-acetyl-4-phenylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one (compound 11) and 2-{[4-(4-chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]methyl}-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one (compound 12) were active against MES-induced seizures at 4 hours [2]. Critically, all compounds in this series—including those bearing the piperidine and 6-hydroxymethyl substituents—showed no neurotoxicity in the rotorod test at all tested doses [2]. This establishes the 6-hydroxymethyl-4H-pyran-4-one scaffold with piperidine-type amine substitution as a validated, non-neurotoxic anticonvulsant chemotype. While 82647-26-5 itself (unsubstituted piperidine at position 2) was not the specific compound tested in these seizure models, it represents the minimal pharmacophore of this validated series and serves as the logical synthetic precursor or reference compound for further SAR exploration at the piperidine 4-position.

Anticonvulsant activity MES seizure model Neurotoxicity screening Blood-brain barrier penetration Kojic acid derivatives

3-Hydroxy Positional Isomer Retains Canonical Kojic Acid Pharmacophore Geometry Irreproducible by 5-Hydroxy Positional Isomers

82647-26-5 bears the hydroxyl group at position 3 of the 4H-pyran-4-one ring, consistent with the canonical kojic acid metal-chelating pharmacophore (3-hydroxy-4-pyrone). The positional isomer 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 173788-09-5), commercially available at 98% purity , relocates the hydroxyl to position 5. This regiochemical difference is critical: in kojic acid and its active derivatives, the 3-hydroxy group participates in bidentate coordination with the dinuclear copper center of tyrosinase in concert with the 4-carbonyl oxygen, forming a stable 5-membered chelate ring [1]. Relocation of the hydroxyl to position 5 (as in CAS 173788-09-5) alters the chelate ring size and geometry, fundamentally changing the metal-binding mode. The 3-hydroxy-4-pyrone geometry of 82647-26-5 is the pharmacophoric arrangement validated across the entire Karakaya/Aytemir compound library for tyrosinase inhibition, melanoma cytotoxicity, and melanogenesis suppression [2]. While no published direct head-to-head tyrosinase IC50 comparison between these two positional isomers exists, the structural biology of tyrosinase inhibition strongly predicts differential potency based on this regiochemical distinction.

Positional isomerism Pharmacophore geometry Metal chelation Regiochemistry

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 82647-26-5)


Tyrosinase Inhibition Screening and Melanogenesis Research: Reference Compound with Dual-Site Copper Chelation Capacity

82647-26-5 is optimally deployed as a reference compound or scaffold starting point in mushroom tyrosinase inhibition assays using L-DOPA substrate, where its 6-hydroxymethyl group provides secondary copper coordination in addition to the primary 3-hydroxy-4-pyrone chelation [1]. The tyrosinase inhibitor class to which this compound belongs has demonstrated IC50 values ranging from 86.2 to 362.1 µM against mushroom tyrosinase, representing up to a 4.8-fold improvement over kojic acid (IC50 = 418.2 µM) [1]. Researchers should use this compound as a comparator against 6-methyl analogs to isolate the contribution of the hydroxymethyl-mediated copper interaction, and against 5-hydroxy positional isomers (CAS 173788-09-5) to validate the regiochemical dependence of inhibition potency. For melanogenesis studies, the compound's calculated LogP of 0.8236 supports cellular penetration in A375 human malignant melanoma cell models, where related 6-hydroxymethyl-4H-pyran-4-one derivatives have shown cytotoxic IC50 values of 11.26–68.58 µM—more potent than the FDA-approved drugs dacarbazine, temozolomide, and lenalidomide [2].

CNS Drug Discovery: Non-Neurotoxic Anticonvulsant Scaffold for Piperidine 4-Position SAR Exploration

82647-26-5 serves as the unsubstituted piperidine parent scaffold for anticonvulsant lead optimization, building on the validated finding that 4-substituted piperidine derivatives bearing the identical 6-hydroxymethyl-4H-pyran-4-one core are protective against maximal electroshock (MES)-induced seizures in mice at 4 hours post-administration, with zero neurotoxicity observed in rotorod screening across all tested compounds [1]. This compound is the appropriate starting material for systematic SAR studies involving substitution at the piperidine 4-position (e.g., 4-acetyl-4-phenyl, 4-(4-chlorophenyl), 4-(4-bromophenyl)-4-hydroxy), where the lipophilic piperidine side chain is hypothesized to facilitate blood-brain barrier penetration . The established synthesis protocol—one-pot Mannich reaction of kojic acid with formaldehyde and piperidine in methanol at ambient temperature [2]—enables rapid derivatization for library generation. Procurement of 82647-26-5 as the parent reference standard allows consistent comparison of CNS activity and neurotoxicity across derivative series.

Analytical Reference Standard: Spectral Library-Verified Identity for QC and Method Development

82647-26-5 is uniquely positioned among kojic acid Mannich bases as a compound with verified spectral reference data accessible through the Wiley KnowItAll spectral libraries, including ²H NMR, ¹³C NMR, FTIR, and UV-Vis spectra originally sourced from an Aldrich Chemical Company reference sample (Catalog S42623) [1]. This multi-modal spectral characterization—combined with publicly available computed physicochemical properties (density 1.3±0.1 g/cm³, boiling point 447.8±45.0°C) , defined GHS classification [2], EPA DSSTox registration (DTXSID10352163) , and MDL identifier (MFCD00086318) —makes it suitable as an analytical reference standard for HPLC method development, identity verification via NMR or IR spectroscopy, and quality control in synthetic chemistry workflows. The availability of 98% purity material from commercial vendors supports its use as a system suitability standard in chromatographic method validation for analyzing related kojic acid derivative libraries.

Metal Chelation and Coordination Chemistry Studies: Bidentate Ligand with Defined Basicity

The 3-hydroxy-4-pyrone motif of 82647-26-5 functions as a bidentate ligand for metal ions in high oxidation states, with precedent for kojic acid derivatives serving as Fe(III), Ru(II)-arene, and lanthanide chelators [1]. The piperidine moiety (pKa ≈ 11.2) remains protonated across a wide pH range, providing a pH-dependent solubility switch not available in morpholine (pKa ≈ 8.4) or piperazine analogs. This property enables pH-tunable metal extraction or chelation studies where the protonation state of the pendant amine modulates overall complex charge and solubility. The 6-hydroxymethyl group offers an additional coordination site that can participate in metal binding under appropriate conditions, as demonstrated for structurally related 2-bromo- and 2-iodo-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-ones with lanthanides . The defined LogP of 0.8236 [2] supports biphasic extraction studies where the neutral (deprotonated) chelate partitions into organic phases.

Quote Request

Request a Quote for 3-hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.